molecular formula C17H31N3O2 B6362477 3-Nitro-1-tetradecyl-1H-pyrazole CAS No. 1240572-64-8

3-Nitro-1-tetradecyl-1H-pyrazole

Cat. No.: B6362477
CAS No.: 1240572-64-8
M. Wt: 309.4 g/mol
InChI Key: IXHFRTWLZFPASX-UHFFFAOYSA-N
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Description

3-Nitro-1-tetradecyl-1H-pyrazole is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. It is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms at adjacent positions. The molecular formula of this compound is C17H31N3O2, and it has a molecular weight of 309.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-tetradecyl-1H-pyrazole typically involves the nitration of a precursor compound. One common method is the nitration of 1-tetradecyl-1H-pyrazole using a nitrating agent such as nitric acid. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-tetradecyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-1-tetradecyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Nitro-1-tetradecyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-nitro-1-tetradecylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17(18-19)20(21)22/h14,16H,2-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHFRTWLZFPASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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